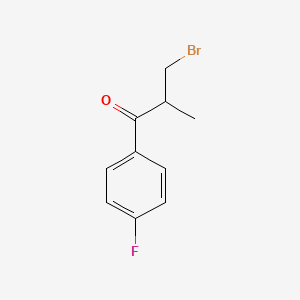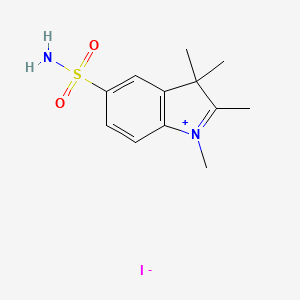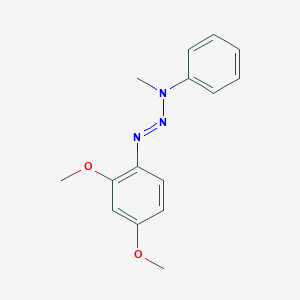
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10BrFO. It is a brominated derivative of a phenylpropanone, characterized by the presence of a bromine atom, a fluorophenyl group, and a methyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-2-methylpropan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-azido-1-(4-fluorophenyl)-2-methylpropan-1-one, 3-thiocyanato-1-(4-fluorophenyl)-2-methylpropan-1-one, etc.
Reduction: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 3-bromo-1-(4-fluorophenyl)-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-Bromo-1-(4-methylphenyl)-2-methylpropan-1-one: Contains a methyl group on the phenyl ring instead of a fluorine atom, affecting its electronic properties.
Uniqueness
3-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects
Propiedades
Número CAS |
61210-16-0 |
|---|---|
Fórmula molecular |
C10H10BrFO |
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
3-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(6-11)10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
Clave InChI |
VYYSCGBHXUEZNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)


![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)

